Structural Distinction: 3-Amino-2-pyridinyl Core vs. Unsubstituted 2-Pyridylethanolamine Scaffolds
2-[(3-Amino-2-pyridinyl)amino]-1-ethanol contains a 3-amino substitution on the pyridine ring that creates a bidentate hydrogen-bonding motif absent in the simpler 2-(pyridin-2-ylamino)ethanol (CAS 89943-04-4) . The 2-aminopyridine core with an additional 3-amino group is a recognized pharmacophore in ATP-competitive kinase inhibitors, whereas unsubstituted pyridylethanolamines are primarily explored as β-adrenergic agonist building blocks [1].
| Evidence Dimension | Functional group substitution pattern |
|---|---|
| Target Compound Data | 3-amino-2-pyridinyl core; molecular formula C7H11N3O; MW 153.18 g/mol; three nitrogen atoms available for hydrogen bonding/coordination |
| Comparator Or Baseline | 2-(Pyridin-2-ylamino)ethanol (CAS 89943-04-4): unsubstituted 2-pyridinyl core; molecular formula C7H10N2O; MW 138.17 g/mol; two nitrogen atoms [2] |
| Quantified Difference | Additional amino group (+15.01 g/mol MW increase); enhanced hydrogen-bond donor/acceptor capacity |
| Conditions | Structural comparison; no biological assay data available for target compound |
Why This Matters
Procurement of the 3-amino-substituted derivative, rather than the simpler 2-pyridylethanolamine, provides the requisite substitution pattern for kinase inhibitor scaffold development.
- [1] WO2008094992A3. 2-Aminopyridine derivatives useful as kinase inhibitors. Vertex Pharmaceuticals Inc. Priority 2007-01-31. View Source
- [2] Molbase. 2-(Pyridin-2-ylamino)ethanol (CAS 89943-04-4). Product identifiers. View Source
